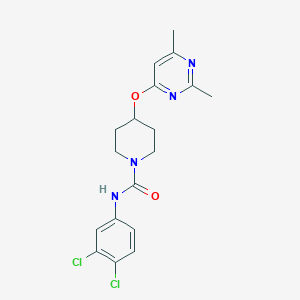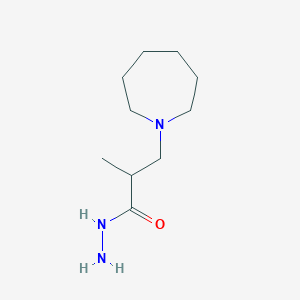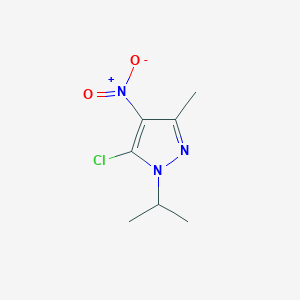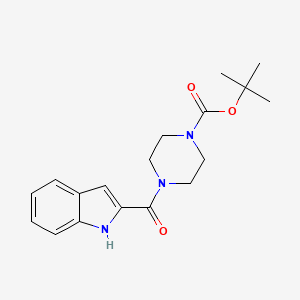![molecular formula C17H13F3N4O2 B3014905 4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 343372-38-3](/img/structure/B3014905.png)
4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is a chemical compound with the molecular formula C17H13F3N4O2 and a molecular weight of 362.31 g/mol It is known for its unique structure, which includes a quinoxaline ring substituted with a trifluoromethyl group and a benzohydrazide moiety
Vorbereitungsmethoden
The synthesis of 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide typically involves the reaction of 4-methoxybenzoic acid hydrazide with 3-(trifluoromethyl)quinoxaline-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the quinoxaline ring.
Substitution: The methoxy and trifluoromethyl groups can be substituted under specific conditions, such as nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include various substituted quinoxaline and benzohydrazide derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development, particularly for its possible anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline ring and trifluoromethyl group are known to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide include:
4-Methoxy-N’-methyl-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide: This compound has a similar structure but includes a methyl group on the hydrazide moiety, which may alter its reactivity and biological activity.
4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide:
The uniqueness of 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research.
Eigenschaften
IUPAC Name |
4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-26-11-8-6-10(7-9-11)16(25)24-23-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFSICKEXHCLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol](/img/structure/B3014823.png)


![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014829.png)






![N-(2-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B3014841.png)


